![molecular formula C8H6ClFN2 B1614192 3-chloro-4-fluoro-6-methyl-2H-indazole CAS No. 885522-50-9](/img/structure/B1614192.png)
3-chloro-4-fluoro-6-methyl-2H-indazole
Description
3-chloro-4-fluoro-6-methyl-2H-indazole is a heterocyclic aromatic organic compound . It has a molecular formula of C8H6ClFN2 and a molecular weight of 184.6 .
Synthesis Analysis
The synthesis of 2H-indazoles, such as 3-chloro-4-fluoro-6-methyl-2H-indazole, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 3-chloro-4-fluoro-6-methyl-2H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The molecule contains a chlorine atom, a fluorine atom, and a methyl group attached to different positions on the indazole ring .Chemical Reactions Analysis
Indazoles, including 3-chloro-4-fluoro-6-methyl-2H-indazole, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
3-chloro-4-fluoro-6-methyl-2H-indazole is a compound with a molecular weight of 184.6 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Future Directions
Indazole-containing compounds, including 3-chloro-4-fluoro-6-methyl-2H-indazole, have aroused great interest due to their wide variety of biological properties . Therefore, it is expected that more research will be conducted in the future to explore the medicinal properties of indazole for the treatment of various pathological conditions .
properties
IUPAC Name |
3-chloro-4-fluoro-6-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTOELFTCYAXAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646388 | |
Record name | 3-Chloro-4-fluoro-6-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-6-methyl-2H-indazole | |
CAS RN |
885522-50-9 | |
Record name | 3-Chloro-4-fluoro-6-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885522-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-fluoro-6-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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